molecular formula C9H15NO2 B13570496 [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid CAS No. 27954-14-9

[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid

Cat. No.: B13570496
CAS No.: 27954-14-9
M. Wt: 169.22 g/mol
InChI Key: LIVUROBUFZRFQU-YUMQZZPRSA-N
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Description

[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid is a chemical compound with a unique structure that includes a piperidine ring substituted with an ethenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid typically involves the use of glycine ethyl ester as a starting material. The synthetic route includes several steps such as amino addition, protective group introduction, ring closure, and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify reactivity.

    Substitution: Commonly involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

27954-14-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid

InChI

InChI=1S/C9H15NO2/c1-2-7-6-10-4-3-8(7)5-9(11)12/h2,7-8,10H,1,3-6H2,(H,11,12)/t7-,8-/m0/s1

InChI Key

LIVUROBUFZRFQU-YUMQZZPRSA-N

Isomeric SMILES

C=C[C@H]1CNCC[C@H]1CC(=O)O

Canonical SMILES

C=CC1CNCCC1CC(=O)O

Origin of Product

United States

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